molecular formula C17H19NO4 B1246489 Amarbellisine

Amarbellisine

Cat. No. B1246489
M. Wt: 301.34 g/mol
InChI Key: FKVRMQNEWFZVGO-VHYHWGNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amarbellisine is a natural product found in Amaryllis belladonna with data available.

Scientific Research Applications

Anticancer Properties

Amarbellisine, a component of Amaryllidaceae alkaloids, has shown promising results in cancer research. Studies indicate that it possesses low micromolar antiproliferative potencies against various cancer cell lines. Remarkably, compounds like this compound demonstrate similar efficacies toward cancer cells that are either responsive or resistant to proapoptotic stimuli. This suggests potential applications in treating cancers that are naturally resistant to apoptosis, such as glioblastoma and metastatic cancers (Van Goietsenoven et al., 2010). Another study highlighted this compound's potency in antiproliferative, apoptosis-inducing, and anti-invasive activities, marking it as a novel lead for anticancer drug design (Evidente et al., 2009).

Chemical Structure and Isolation

This compound was isolated from the bulbs of Egyptian Amaryllis belladonna L., showcasing its natural origin and extraction potential. This lycorine-type alkaloid, with its unique pyrrolo[de]phenanthridine ring system, was characterized through spectroscopic and optical methods, contributing to the understanding of its chemical structure and properties (Evidente et al., 2004).

Biosynthesis in Plants

The biosynthesis of this compound and related Amaryllidaceae alkaloids involves complex biochemical pathways. Research on enzymes like O-methyltransferase LrOMT in plants such as Lycoris radiata has helped elucidate some of these pathways. Understanding the enzymatic activities and the transcription levels associated with these alkaloids provides valuable insights into their natural production and potential for bioengineering (Li et al., 2019).

Therapeutic Potential Beyond Cancer Treatment

While the focus has been primarily on anticancer properties, this compound's broader therapeutic potential should not be overlooked. The Amaryllidaceae family, which includes compounds like this compound, has shown a range of biological activities, indicating potential applications in other areas of medicine, such as neurodegenerative disorders and antimicrobial treatments (Heinrich & Teoh, 2004).

properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1S,15S,18S,19S)-17-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,16-tetraen-18-ol

InChI

InChI=1S/C17H19NO4/c1-20-14-4-9-2-3-18-7-10-5-12-13(22-8-21-12)6-11(10)15(16(9)18)17(14)19/h4-6,9,15-17,19H,2-3,7-8H2,1H3/t9-,15-,16-,17+/m0/s1

InChI Key

FKVRMQNEWFZVGO-VHYHWGNDSA-N

Isomeric SMILES

COC1=C[C@@H]2CCN3[C@@H]2[C@@H]([C@@H]1O)C4=CC5=C(C=C4C3)OCO5

Canonical SMILES

COC1=CC2CCN3C2C(C1O)C4=CC5=C(C=C4C3)OCO5

synonyms

amarbellisine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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